molecular formula C14H21FNO3P B14422736 Phosphonofluoridic acid, 1-piperidinyl-, 2-(phenylmethoxy)ethyl ester CAS No. 85473-42-3

Phosphonofluoridic acid, 1-piperidinyl-, 2-(phenylmethoxy)ethyl ester

Cat. No.: B14422736
CAS No.: 85473-42-3
M. Wt: 301.29 g/mol
InChI Key: XGFXJZYOVBVQMP-UHFFFAOYSA-N
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Description

Phosphonofluoridic acid, 1-piperidinyl-, 2-(phenylmethoxy)ethyl ester is a chemical compound that belongs to the class of organophosphorus compounds These compounds are characterized by the presence of a phosphorus atom bonded to carbon and fluorine atoms

Preparation Methods

The synthesis of phosphonofluoridic acid, 1-piperidinyl-, 2-(phenylmethoxy)ethyl ester typically involves the reaction of phosphonofluoridic acid derivatives with piperidine and 2-(phenylmethoxy)ethanol. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Phosphonofluoridic acid, 1-piperidinyl-, 2-(phenylmethoxy)ethyl ester undergoes various chemical reactions, including:

Scientific Research Applications

Phosphonofluoridic acid, 1-piperidinyl-, 2-(phenylmethoxy)ethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of phosphonofluoridic acid, 1-piperidinyl-, 2-(phenylmethoxy)ethyl ester involves the inhibition of enzymes by forming a covalent bond with the active site of the enzyme. This covalent bond formation leads to the inactivation of the enzyme, preventing it from catalyzing its substrate. The molecular targets of this compound include enzymes such as acetylcholinesterase, which plays a crucial role in neurotransmission .

Comparison with Similar Compounds

Phosphonofluoridic acid, 1-piperidinyl-, 2-(phenylmethoxy)ethyl ester can be compared with other similar compounds, such as:

    Phosphonofluoridic acid, 1-pyrrolidinyl-, 2-(phenylmethoxy)ethyl ester: This compound has a similar structure but contains a pyrrolidine ring instead of a piperidine ring.

    Phosphonofluoridic acid, (1-methylethyl)-, cyclopentyl ester: This compound features a cyclopentyl ester group and an isopropyl group attached to the phosphorus atom.

    Cyclohexyl ethylphosphonofluoridate: This compound has a cyclohexyl group and an ethyl group attached to the phosphorus atom

The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and biological activity compared to its analogs.

Properties

85473-42-3

Molecular Formula

C14H21FNO3P

Molecular Weight

301.29 g/mol

IUPAC Name

1-[fluoro(2-phenylmethoxyethoxy)phosphoryl]piperidine

InChI

InChI=1S/C14H21FNO3P/c15-20(17,16-9-5-2-6-10-16)19-12-11-18-13-14-7-3-1-4-8-14/h1,3-4,7-8H,2,5-6,9-13H2

InChI Key

XGFXJZYOVBVQMP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)P(=O)(OCCOCC2=CC=CC=C2)F

Origin of Product

United States

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